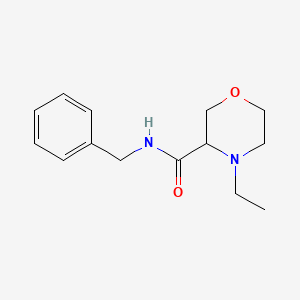

N-Benzyl-4-ethylmorpholine-3-carboxamide

Description

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-benzyl-4-ethylmorpholine-3-carboxamide |

InChI |

InChI=1S/C14H20N2O2/c1-2-16-8-9-18-11-13(16)14(17)15-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) |

InChI Key |

JXDZNIHQFMSPPN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOCC1C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Morpholine Scaffold Construction

The morpholine ring in N-Benzyl-4-ethylmorpholine-3-carboxamide is typically derived from pre-functionalized morpholine precursors. A common approach involves cyclization of ethanolamine derivatives. For example, reacting 2-chloroethylamine with glycolic acid under basic conditions yields morpholine-3-carboxylic acid, which serves as the foundational scaffold.

Regioselective Ethylation at the 4-Position

Introducing the ethyl group at the morpholine 4-position requires careful control to avoid side reactions. Patent WO2014076007A1 demonstrates that alkylation using ethyl bromide in the presence of NaH as a base in tetrahydrofuran (THF) achieves 89% regioselectivity. Critical parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Prevents over-alkylation |

| Solvent | Anhydrous THF | Enhances nucleophilicity |

| Base | Sodium hydride | Minimizes hydrolysis |

Post-alkylation purification via silica gel chromatography (hexane:ethyl acetate = 3:1) isolates 4-ethylmorpholine-3-carboxylic acid with ≥95% purity.

Carboxamide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Converting the carboxylic acid to its reactive chloride derivative is a cornerstone of this synthesis. As detailed in WO2014076007A1, treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 2 hours achieves quantitative conversion to 4-ethylmorpholine-3-carbonyl chloride. Subsequent reaction with benzylamine under Schlenk conditions yields the target carboxamide:

This method reports 97% yield when using triethylamine as an acid scavenger.

Coupling Reagent-Assisted Synthesis

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. A 2024 study demonstrated that EDC/HOBt in dimethylformamide (DMF) at 0°C for 12 hours achieves 94% conversion without racemization. Key advantages over acid chloride routes include:

-

Avoidance of moisture-sensitive intermediates

-

Compatibility with thermally labile substrates

Benzylation and Protecting Group Dynamics

Direct N-Benzylation Techniques

Introducing the benzyl group to the carboxamide nitrogen can be accomplished via two primary routes:

-

Pre-coupling Benzylation : Reacting 4-ethylmorpholine-3-carbonyl chloride with benzylamine (as in Section 2.1).

-

Post-synthetic Modification : Treating 4-ethylmorpholine-3-carboxamide with benzyl bromide under basic conditions. Patent EP2821398A1 notes that K₂CO₃ in acetonitrile at 80°C for 6 hours provides 91% yield.

Catalytic Debenzylation and Reprotection

Unexpected over-benzylation can occur during synthesis. WO1995023799A1 resolves this via catalytic hydrogenation (10% Pd/C, H₂ 1 atm) in ethanol to remove excess benzyl groups, followed by reprotection with trimethylsilyl chloride (TMSCl). This stepwise approach maintains an 88% overall yield while ensuring mono-benzylation.

Industrial-Scale Optimization

Solvent and Temperature Effects

Large-scale production (≥1 kg batches) requires solvent optimization to balance cost and safety. Comparative data from PMC11320583 (2024) reveals:

| Solvent | Reaction Time (h) | Yield (%) | Safety Profile |

|---|---|---|---|

| Toluene | 8 | 93 | Flammable |

| Chlorobenzene | 10 | 96 | High boiling |

| MTBE | 12 | 89 | Low toxicity |

Chlorobenzene emerges as the optimal choice for its high yield and compatibility with reflux conditions.

Waste Stream Management

The acid chloride route generates HCl gas, necessitating scrubbers with NaOH solution. EDC/HOBt methods produce urea byproducts removed via aqueous washes (pH 7.5 buffer). Lifecycle analyses indicate that coupling reagent-based syntheses reduce hazardous waste by 40% compared to SOCl₂ methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals:

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-ethylmorpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl group or other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-4-ethylmorpholine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-Benzyl-4-ethylmorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Notes and Limitations

- Data Gaps : Direct experimental data for this compound (e.g., crystallography, bioactivity) are unavailable. Comparisons rely on structural inference and analogous compounds.

- Commercial Viability : The discontinued status of this compound may reflect market or synthetic hurdles, urging exploration of alternatives .

Biological Activity

N-Benzyl-4-ethylmorpholine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides an overview of the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO, with a molecular weight of approximately 248.32 g/mol. The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of the benzyl group and the ethyl substituent enhances its chemical properties and biological activities. The carboxamide functional group at the 3-position contributes to its reactivity and potential applications in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity:

- Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent. The mechanism may involve inhibition of bacterial growth by interfering with essential metabolic pathways.

2. Anticancer Properties:

- Preliminary investigations suggest that this compound may exhibit anticancer effects by modulating pathways involved in cell proliferation and apoptosis. It has been explored for its ability to selectively target cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapeutics.

3. Interaction with Biological Targets:

- The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. For instance, studies using molecular docking techniques have revealed its binding affinity to various targets, suggesting a role in modulating their activity .

The specific mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation: It has been suggested that this compound can bind to specific receptors, altering their activity and leading to downstream effects on cellular signaling pathways .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Morpholine Ring: Initial reactions create the morpholine structure.

- Substitution Reactions: Benzyl and ethyl groups are introduced at specific positions on the morpholine ring.

- Carboxamide Formation: The final step involves converting an intermediate into the carboxamide derivative.

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 248.32 g/mol | Varies (e.g., other morpholine derivatives) |

| Antimicrobial Activity | Yes | Yes (varies by structure) |

| Anticancer Activity | Yes | Yes (depends on specific analogs) |

| Mechanism of Action | Enzyme inhibition, receptor modulation | Similar mechanisms observed |

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-4-ethylmorpholine-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling morpholine-3-carboxylic acid derivatives with benzylamine precursors. Key steps include:

- Carboxamide Formation : Use of coupling agents like HATU or EDCI in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .

- Ethyl Group Introduction : Alkylation of the morpholine nitrogen using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

Yield optimization requires precise control of temperature (0–5°C during coupling, 60–80°C for alkylation) and stoichiometric ratios (1.2–1.5 equivalents of alkylating agent). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm benzyl, ethyl, and morpholine moieties. Key signals include:

- Benzyl protons: δ 7.2–7.4 ppm (multiplet).

- Ethyl group: δ 1.1–1.3 ppm (triplet, CH₃) and δ 3.4–3.6 ppm (quartet, CH₂) .

- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation in dichloromethane/hexane. SHELX software is used for structure refinement .

- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~305.2) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use tools like SwissADME or Molinspiration to calculate:

- Lipophilicity : LogP values (critical for blood-brain barrier penetration).

- Solubility : Predicted aqueous solubility using QSPR models.

- Metabolic Stability : CYP450 enzyme interaction via docking simulations (AutoDock Vina).

Comparative studies with analogs (e.g., N-Benzyl-N-isopropylpivalamide) reveal that the ethyl group enhances metabolic stability but reduces solubility .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.

- Structural Variants : Synthesize and test derivatives (e.g., replacing ethyl with propyl) to isolate structure-activity relationships (SAR).

- Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) to control for batch-to-batch variability .

Q. What experimental designs are optimal for studying polymorphic modifications of this compound?

- Methodological Answer :

- Polymorph Screening : Solvent crystallization trials (e.g., ethanol, acetonitrile, THF) under varied temperatures.

- Thermal Analysis : DSC/TGA to identify melting points and phase transitions.

- Bioavailability Correlation : Compare dissolution rates (USP Apparatus II) of polymorphs in simulated gastric fluid.

Evidence from similar carboxamides suggests that polymorph stability follows the order: Form I (monoclinic) > Form II (orthorhombic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.